molecular formula C11H12N2O2S B2514726 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 338777-60-9

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2514726
CAS No.: 338777-60-9
M. Wt: 236.29
InChI Key: FURQFDBXKBROJI-UHFFFAOYSA-N
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Description

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a phenylethyl group, and a thioxotetrahydroimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 2-hydroxy-1-phenylethylamine with a thioxotetrahydroimidazol-4-one precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as crystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

    Reduction: Formation of 2-hydroxy-1-phenylethylthiol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thioxotetrahydroimidazol-4-one core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxy-1-phenylethyl)-2-oxotetrahydro-4H-imidazol-4-one: Similar structure but with an oxo group instead of a thioxo group.

    2-hydroxy-1-phenylethylamine: Lacks the thioxotetrahydroimidazol-4-one core.

    Phenylethylamine: Lacks both the hydroxy group and the thioxotetrahydroimidazol-4-one core.

Uniqueness

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and thioxo groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(2-hydroxy-1-phenylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-7-9(8-4-2-1-3-5-8)13-10(15)6-12-11(13)16/h1-5,9,14H,6-7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURQFDBXKBROJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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